A Comprehensive Technical Guide to 2-Amino-4-(trifluoromethyl)pyridine
A Comprehensive Technical Guide to 2-Amino-4-(trifluoromethyl)pyridine
CAS Number: 106447-97-6
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on 2-Amino-4-(trifluoromethyl)pyridine. It details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis, and explores its significant role as a key building block in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors.
Physicochemical Properties
2-Amino-4-(trifluoromethyl)pyridine is a solid, typically appearing as a white to light yellow crystalline powder, characterized by the following properties:
| Property | Value | References |
| Molecular Formula | C₆H₅F₃N₂ | |
| Molecular Weight | 162.11 g/mol | [1] |
| Melting Point | 70-74 °C | [1] |
| Boiling Point | 221.338 °C at 760 mmHg | [2] |
| Density | 1.368 g/cm³ | [2] |
| Flash Point | 87.662 °C | [2] |
| InChIKey | RWGBXAQMUBGGKQ-UHFFFAOYSA-N | [1] |
| SMILES | Nc1cc(ccn1)C(F)(F)F | [1] |
Spectroscopic Data
The structural characterization of 2-Amino-4-(trifluoromethyl)pyridine is confirmed by the following spectroscopic data:
¹H-NMR (CDCl₃): δ 8.205 (d, J = 5.6 Hz, 1H), 6.823 (dd, J = 5.2 and 1.2 Hz, 1H), 6.684 (s, 1H), 4.713 (brs, 2H).[3]
Synthesis Protocols
Several synthetic routes for the preparation of 2-Amino-4-(trifluoromethyl)pyridine have been reported. Below are detailed experimental protocols for two common methods.
Synthesis from 2,6-Dichloro-4-(trifluoromethyl)pyridine
This protocol involves a two-step, one-pot reaction starting from 2,6-Dichloro-4-(trifluoromethyl)pyridine.
Experimental Workflow:
Caption: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine from 2,6-Dichloro-4-(trifluoromethyl)pyridine.
Detailed Protocol:
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In a 200 mL autoclave, combine 10 g (0.046 moles) of 2,6-dichloro-4-(trifluoromethyl)pyridine, 30.6 mL (0.44 moles) of 28% ammonia water, and 20 mL of tetrahydrofuran (THF).
-
Heat the mixture to 150 °C with stirring and maintain the reaction for approximately 6 hours.
-
Cool the autoclave to 30-40 °C.
-
To the resulting mixture, add 300 mg of 5% Palladium on carbon (Pd/C) (54% wet, 0.076 mmoles).
-
Fill the autoclave with hydrogen gas to a pressure of 2.0 MPa.
-
Heat the mixture to 100 °C with stirring and continue the reaction for about 3 hours.
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After cooling the reactor to 30-40 °C, filter the reaction mixture through Celite.
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The filtrate contains the desired product, which can be further purified by standard methods.[4]
Synthesis from 2-Chloro-4-(trifluoromethyl)pyridine
This method involves the direct amination of 2-Chloro-4-(trifluoromethyl)pyridine.
Experimental Workflow:
Caption: General synthesis of 2-Amino-4-(trifluoromethyl)pyridine from 2-Chloro-4-(trifluoromethyl)pyridine.
While a specific, detailed public protocol for this reaction is less common, it generally proceeds by reacting 2-chloro-4-(trifluoromethyl)pyridine with a source of ammonia, often in a sealed vessel at elevated temperatures and pressures.[4]
Applications in Drug Discovery: Synthesis of Bimiralisib
A prominent application of 2-Amino-4-(trifluoromethyl)pyridine is its use as a crucial intermediate in the synthesis of Bimiralisib (PQR309) , a potent and orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[5][6]
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism.[7][8] Its aberrant activation is a frequent event in many types of cancer, making it a key target for cancer therapy.[7] Bimiralisib exerts its anti-cancer effects by inhibiting both PI3K and mTOR, key kinases in this pathway.[6]
Signaling Pathway Diagram:
References
- 1. 2-Amino-4-(trifluoromethyl)pyridine | C6H5F3N2 | CID 2778315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-(trifluoromethyl)pyridine, CAS No. 106447-97-6 - iChemical [ichemical.com]
- 3. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 4. 106447-97-6|2-Amino-4-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]
- 5. Portico [access.portico.org]
- 6. medkoo.com [medkoo.com]
- 7. mdpi.com [mdpi.com]
- 8. torqur.com [torqur.com]
